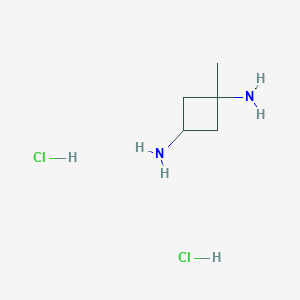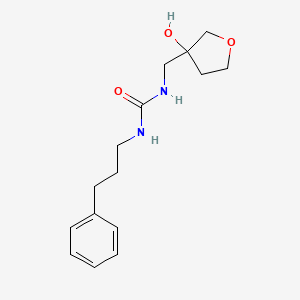
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y5 Receptor Antagonists
Research by Fotsch et al. (2001) on trisubstituted phenyl urea derivatives has shown their effectiveness as neuropeptide Y5 (NPY5) receptor antagonists, highlighting their potential in regulating physiological functions influenced by the NPY5 receptor. This study exemplifies the application of urea derivatives in understanding receptor interactions and designing compounds with targeted biological activities (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Hydrogel Morphology and Rheology
Lloyd and Steed (2011) explored the use of urea derivatives in modifying the physical properties of hydrogels, demonstrating the impact of anion identity on gel morphology and rheology. Their work provides a foundation for tailoring hydrogel materials for specific applications, such as drug delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).
Green Chemistry in Biotransformations
Simeó, Sinisterra, and Alcántara (2009) highlighted the enzymatic acylation of nucleosides using green solvents, demonstrating the role of urea derivatives in facilitating environmentally friendly chemical processes. This research underscores the potential of such compounds in green chemistry, particularly in biocatalysis and sustainable manufacturing processes (Simeó, Sinisterra, & Alcántara, 2009).
Antitumor and Antimicrobial Applications
Azmy et al. (2018) conducted a study on the microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin-2-ones, showcasing the utility of urea derivatives in the development of new therapeutic agents. Their findings contribute to the ongoing search for effective cancer treatments and antimicrobial compounds (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).
Fluorescent Probes for Metal Ion Detection
Wang et al. (2017) described the development of a fluorescent sensor based on urea derivatives for the selective detection of Al3+ ions. This research illustrates the potential of urea derivatives in creating sensitive and selective probes for environmental monitoring and biological applications (Wang, Yang, Wang, Song, Ding, Tang, & Yao, 2017).
Eigenschaften
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(17-11-15(19)8-10-20-12-15)16-9-4-7-13-5-2-1-3-6-13/h1-3,5-6,19H,4,7-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVVWNWBPXNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)
![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)
![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)

![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)

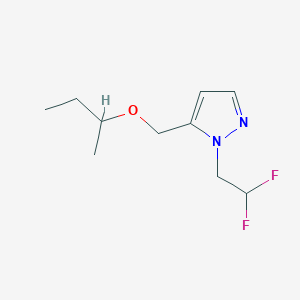

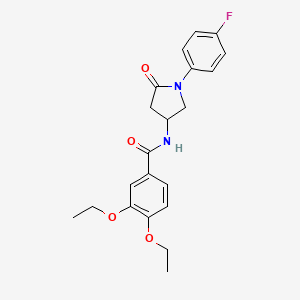
![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)
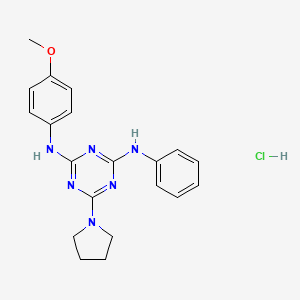
![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)
![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)
